molecular formula C9H6Cl2N2 B11785164 5,6-Dichloro-2-cyclopropylnicotinonitrile

5,6-Dichloro-2-cyclopropylnicotinonitrile

Cat. No.: B11785164
M. Wt: 213.06 g/mol
InChI Key: JACXUHDZCZGYLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-cyclopropylnicotinonitrile typically involves the chlorination of 2-cyclopropylnicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production with minimal by-products. Safety measures are implemented to handle the hazardous nature of chlorine gas .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2-cyclopropylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted nicotinonitriles.

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 5,6-Dichloro-2-cyclopropylnicotinonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated nicotinonitriles on cellular processes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

    5,6-Dichloro-2-cyclopropylpyridine: Similar structure but lacks the nitrile group.

    2-Cyclopropylnicotinonitrile: Lacks the chlorine atoms at the 5th and 6th positions.

    5,6-Dichloronicotinonitrile: Lacks the cyclopropyl group.

Uniqueness: 5,6-Dichloro-2-cyclopropylnicotinonitrile is unique due to the combination of chlorine atoms and a cyclopropyl group on the nicotinonitrile scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

5,6-dichloro-2-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2

InChI Key

JACXUHDZCZGYLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2C#N)Cl)Cl

Origin of Product

United States

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